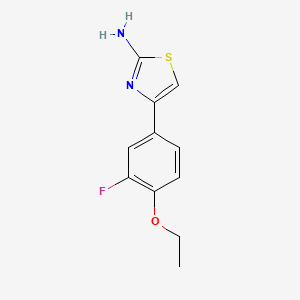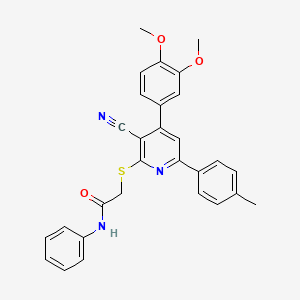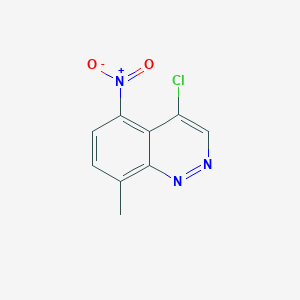![molecular formula C17H17N3O4S B11773125 3-(1-(2-Hydroxyethyl)-2-(4-methoxybenzylidene)hydrazinyl)benzo[d]isothiazole 1,1-dioxide](/img/structure/B11773125.png)
3-(1-(2-Hydroxyethyl)-2-(4-methoxybenzylidene)hydrazinyl)benzo[d]isothiazole 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(1-(2-Hydroxyethyl)-2-(4-methoxybenzylidene)hydrazinyl)benzo[d]isothiazole 1,1-dioxide” is a complex organic compound that belongs to the class of benzo[d]isothiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(1-(2-Hydroxyethyl)-2-(4-methoxybenzylidene)hydrazinyl)benzo[d]isothiazole 1,1-dioxide” typically involves the following steps:
Formation of the benzo[d]isothiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydrazinyl group: This step involves the reaction of the benzo[d]isothiazole core with hydrazine or its derivatives.
Addition of the 4-methoxybenzylidene group: This is typically done through a condensation reaction with 4-methoxybenzaldehyde.
Attachment of the 2-hydroxyethyl group: This can be achieved through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the hydrazinyl group, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzene ring or the isothiazole core.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Amines.
Substitution products: Halogenated or alkylated derivatives.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology
Antimicrobial Activity: Potential use as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Enzyme Inhibition: Possible application in the inhibition of specific enzymes.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Industry
Dye and Pigment Production: Potential use in the synthesis of dyes and pigments due to its aromatic structure.
作用机制
The mechanism of action of “3-(1-(2-Hydroxyethyl)-2-(4-methoxybenzylidene)hydrazinyl)benzo[d]isothiazole 1,1-dioxide” would depend on its specific application. For example, as an antimicrobial agent, it may disrupt cell membrane integrity or inhibit essential enzymes. As a catalyst, it may facilitate specific chemical transformations through coordination with metal centers.
相似化合物的比较
Similar Compounds
Benzo[d]isothiazole derivatives: Compounds with similar core structures but different substituents.
Hydrazinyl derivatives: Compounds with hydrazinyl groups attached to various aromatic systems.
Uniqueness
The unique combination of functional groups in “3-(1-(2-Hydroxyethyl)-2-(4-methoxybenzylidene)hydrazinyl)benzo[d]isothiazole 1,1-dioxide” may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
分子式 |
C17H17N3O4S |
|---|---|
分子量 |
359.4 g/mol |
IUPAC 名称 |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(Z)-(4-methoxyphenyl)methylideneamino]amino]ethanol |
InChI |
InChI=1S/C17H17N3O4S/c1-24-14-8-6-13(7-9-14)12-18-20(10-11-21)17-15-4-2-3-5-16(15)25(22,23)19-17/h2-9,12,21H,10-11H2,1H3/b18-12- |
InChI 键 |
UQNNQLUCNZGMNE-PDGQHHTCSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=N\N(CCO)C2=NS(=O)(=O)C3=CC=CC=C32 |
规范 SMILES |
COC1=CC=C(C=C1)C=NN(CCO)C2=NS(=O)(=O)C3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


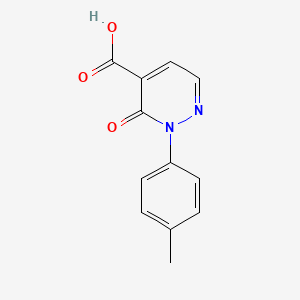
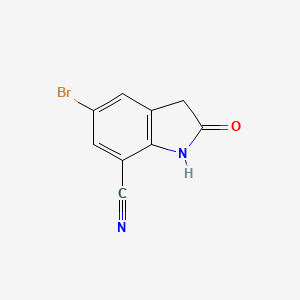
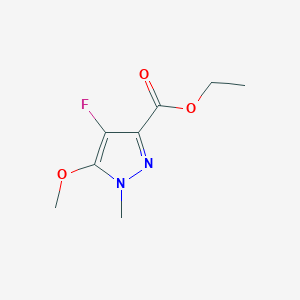

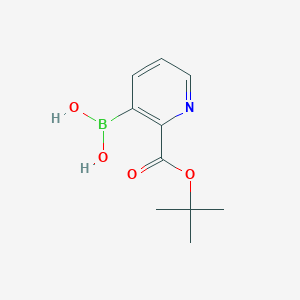
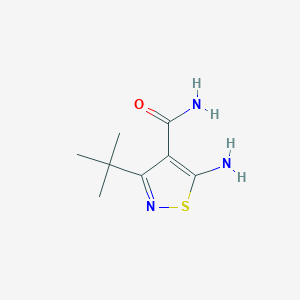
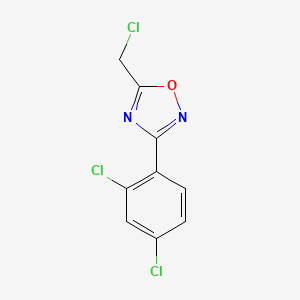
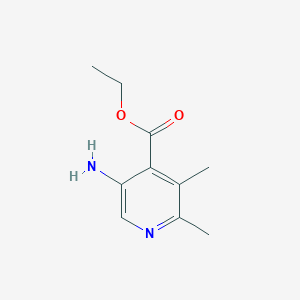

![6-Bromospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11773093.png)
